molecular formula C19H21N3O4S2 B2754801 (Z)-methyl 2-((2,4-dimethylthiazole-5-carbonyl)imino)-3-(2-ethoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate CAS No. 1173371-69-1

(Z)-methyl 2-((2,4-dimethylthiazole-5-carbonyl)imino)-3-(2-ethoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate

Cat. No.: B2754801
CAS No.: 1173371-69-1
M. Wt: 419.51
InChI Key: WCOOLRSBYHHWSQ-VZCXRCSSSA-N
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Description

(Z)-methyl 2-((2,4-dimethylthiazole-5-carbonyl)imino)-3-(2-ethoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate is a useful research compound. Its molecular formula is C19H21N3O4S2 and its molecular weight is 419.51. The purity is usually 95%.
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Biological Activity

(Z)-methyl 2-((2,4-dimethylthiazole-5-carbonyl)imino)-3-(2-ethoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate is a compound that belongs to the class of thiazole derivatives, which have been extensively studied for their diverse biological activities. This article provides a detailed overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C19H21N3O4S2
  • Molecular Weight : 419.51 g/mol
  • CAS Number : 1173371-69-1

Antiproliferative Activity

Recent studies have demonstrated that thiazole derivatives exhibit significant antiproliferative effects against various cancer cell lines. Specifically, compounds related to (Z)-methyl 2-((2,4-dimethylthiazole-5-carbonyl)imino) have shown promising results in inhibiting the growth of cancer cells.

  • Case Study: Antiproliferative Effects
    • A study evaluated the antiproliferative activity of thiazole derivatives against human cancer cell lines. The compound exhibited GI50 values ranging from 37 to 54 nM, indicating potent activity compared to erlotinib (GI50 = 33 nM) .
    • The most effective derivatives were identified as having strong inhibitory effects on EGFR and BRAF V600E, which are critical targets in cancer therapy .

The biological mechanisms through which (Z)-methyl 2-((2,4-dimethylthiazole-5-carbonyl)imino) exerts its effects include:

  • Inhibition of Tyrosine Kinases : The compound has been shown to inhibit EGFR and mutant BRAF pathways, which are often dysregulated in cancers .
  • Cell Cycle Arrest : Studies suggest that these compounds may induce cell cycle arrest in the G1 phase, leading to reduced cell proliferation .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReferences
AntiproliferativeGI50 values between 37 - 54 nM
EGFR InhibitionPotent inhibitor
BRAF V600E InhibitionSignificant inhibition observed
CytotoxicityNon-cytotoxic at tested doses

Synthesis and Structural Analysis

The synthesis of this compound involves multi-step reactions starting from easily available thiazole derivatives. The structural elucidation was performed using NMR spectroscopy and mass spectrometry.

Properties

IUPAC Name

methyl 2-(2,4-dimethyl-1,3-thiazole-5-carbonyl)imino-3-(2-ethoxyethyl)-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O4S2/c1-5-26-9-8-22-14-7-6-13(18(24)25-4)10-15(14)28-19(22)21-17(23)16-11(2)20-12(3)27-16/h6-7,10H,5,8-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCOOLRSBYHHWSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C2=C(C=C(C=C2)C(=O)OC)SC1=NC(=O)C3=C(N=C(S3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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